molecular formula C5H9NO B1628340 1-Azetidin-1-YL-ethanone CAS No. 45467-31-0

1-Azetidin-1-YL-ethanone

Cat. No. B1628340
CAS RN: 45467-31-0
M. Wt: 99.13 g/mol
InChI Key: KTGFLVDKXVWJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azetidin-1-YL-ethanone, also known as 1-acetylazetidine, is a compound with the molecular formula C5H9NO and a molecular weight of 99.13 . It is a solid substance and is used in proteomics research .


Molecular Structure Analysis

The InChI code for 1-Azetidin-1-YL-ethanone is 1S/C5H9NO/c1-5(7)6-3-2-4-6/h2-4H2,1H3 . This indicates that the compound contains one carbon atom ©, five hydrogen atoms (H), and one nitrogen atom (N).


Physical And Chemical Properties Analysis

1-Azetidin-1-YL-ethanone is a solid substance . It has a molecular weight of 99.13 . The compound’s InChI code is 1S/C5H9NO/c1-5(7)6-3-2-4-6/h2-4H2,1H3 .

Scientific Research Applications

  • Synthesis and Characterization : A study by Govindhan et al. (2017) focused on synthesizing a compound related to 1-Azetidin-1-YL-ethanone. They used click chemistry and characterized the compound using various techniques like IR, NMR, MS, TGA, and DSC. The structure was confirmed by single-crystal XRD analysis. This research demonstrates the synthetic versatility of compounds related to 1-Azetidin-1-YL-ethanone (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

  • Pharmacokinetics and Cytotoxicity : The same study by Govindhan et al. (2017) also evaluated the cytotoxicity of their synthesized compound and analyzed its binding with human serum albumin using fluorescence spectroscopy. This provides insights into the pharmacokinetic nature of the compound, which is crucial for biological applications (Govindhan et al., 2017).

  • Heme Oxygenase Inhibition : Roman et al. (2010) designed and synthesized derivatives of 1-Aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones, which included modifications of 1-Azetidin-1-YL-ethanone. They found these compounds to be effective inhibitors of heme oxygenases, suggesting potential therapeutic applications (Roman, Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2010).

  • Antitubercular Activity : Thomas, George, and Harindran (2014) researched the anti-tubercular activity of novel azetidinone derivatives comprising 1, 2, 4-triazole, indicating the potential of 1-Azetidin-1-YL-ethanone derivatives in combating tuberculosis (Thomas, George, & Harindran, 2014).

  • Antimicrobial Activity : Research by Mohite and Bhaskar (2011) on azetidin-2-one derivatives showed significant activity against bacteria and fungi, highlighting the antimicrobial potential of compounds related to 1-Azetidin-1-YL-ethanone (Mohite & Bhaskar, 2011).

  • Anticonvulsant Properties : Ahangar et al. (2017) studied the anticonvulsant activities of azetidin-2-one derivatives, showing promising results in pentylenetetrazole and maximal electroshock-induced seizure tests, which implies the potential of 1-Azetidin-1-YL-ethanone in anticonvulsant therapies (Ahangar, Hafezi, Irannejad, & Emami, 2017).

  • Pharmacological Profile : Mehta, Sengar, and Pathak (2010) highlighted the diverse pharmacological activities of 2-azetidinone, a compound structurally related to 1-Azetidin-1-YL-ethanone. These activities include antimicrobial, antitubercular, anti-inflammatory, antitumor, and antidiabetic activities, indicating the broad potential of related compounds in various therapeutic areas (Mehta, Sengar, & Pathak, 2010).

Safety And Hazards

1-Azetidin-1-YL-ethanone is classified as a combustible solid . It has a WGK of 3 , indicating that it is highly water endangering. The compound does not have a flash point . Safety precautions include avoiding inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

1-(azetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(7)6-3-2-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGFLVDKXVWJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555212
Record name 1-(Azetidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azetidin-1-YL-ethanone

CAS RN

45467-31-0
Record name 1-(Azetidin-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azetidin-1-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azetidin-1-YL-ethanone
Reactant of Route 2
Reactant of Route 2
1-Azetidin-1-YL-ethanone
Reactant of Route 3
Reactant of Route 3
1-Azetidin-1-YL-ethanone
Reactant of Route 4
Reactant of Route 4
1-Azetidin-1-YL-ethanone
Reactant of Route 5
Reactant of Route 5
1-Azetidin-1-YL-ethanone
Reactant of Route 6
Reactant of Route 6
1-Azetidin-1-YL-ethanone

Citations

For This Compound
2
Citations
MI Parker, JE Meyer, EA Golemis, RL Dunbrack Jr - bioRxiv, 2022 - biorxiv.org
For many human cancers and tumor-associated diseases, mutations in the RAS isoforms (KRAS, NRAS, and HRAS) are the most common oncogenic alterations, making these proteins …
Number of citations: 1 www.biorxiv.org
MI Parker, JE Meyer, EA Golemis, RL Dunbrack - bioRxiv, 2022 - scholar.archive.org
RAS (KRAS, NRAS, and HRAS) proteins have widespread command of cellular circuitry and are highpriority drug targets in cancers and other diseases. Effectively targeting RAS …
Number of citations: 2 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.